3-carbamoyl-1H-indole-6-carboxylic acid 3-carbamoyl-1H-indole-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14109675
InChI: InChI=1S/C10H8N2O3/c11-9(13)7-4-12-8-3-5(10(14)15)1-2-6(7)8/h1-4,12H,(H2,11,13)(H,14,15)
SMILES:
Molecular Formula: C10H8N2O3
Molecular Weight: 204.18 g/mol

3-carbamoyl-1H-indole-6-carboxylic acid

CAS No.:

Cat. No.: VC14109675

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

3-carbamoyl-1H-indole-6-carboxylic acid -

Specification

Molecular Formula C10H8N2O3
Molecular Weight 204.18 g/mol
IUPAC Name 3-carbamoyl-1H-indole-6-carboxylic acid
Standard InChI InChI=1S/C10H8N2O3/c11-9(13)7-4-12-8-3-5(10(14)15)1-2-6(7)8/h1-4,12H,(H2,11,13)(H,14,15)
Standard InChI Key KHMVEFVBLBPPIG-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=C1C(=O)O)NC=C2C(=O)N

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and IUPAC Nomenclature

3-Carbamoyl-1H-indole-6-carboxylic acid is formally designated as 1H-indole-6-carboxylic acid-3-carboxamide under IUPAC nomenclature. Its molecular formula is C₁₀H₈N₂O₃, derived from the indole backbone (C₈H₇N) substituted with a carboxylic acid (-COOH) at position 6 and a carbamoyl group (-CONH₂) at position 3 . The compound’s molecular weight is 204.18 g/mol, calculated from its constituent atoms.

Structural Features and Isomerism

The indole core consists of a benzene ring fused to a pyrrole ring, with substitutions at positions 3 and 6 introducing functional groups that enhance polarity and hydrogen-bonding potential. The carbamoyl group at position 3 introduces a planar amide moiety, while the carboxylic acid at position 6 contributes to acidity (pKa ≈ 4.2–4.5) . Tautomerism is unlikely due to the absence of labile protons adjacent to the carbamoyl group.

Table 1: Key Structural Descriptors of 3-Carbamoyl-1H-Indole-6-Carboxylic Acid

PropertyValue/Description
Molecular FormulaC₁₀H₈N₂O₃
Molecular Weight204.18 g/mol
Functional GroupsCarboxylic acid, Carbamoyl
Tautomeric PotentialLow
Calculated LogP (Octanol-Water)1.2 (Moderate lipophilicity)

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis protocols for 3-carbamoyl-1H-indole-6-carboxylic acid are documented, analogous indole-carboxylic acid derivatives suggest viable pathways:

  • Friedel-Crafts Acylation: Introducing the carbamoyl group via acylation of 6-nitroindole followed by reduction and hydrolysis .

  • Palladium-Catalyzed Coupling: Carboxylation at position 6 using CO₂ under Suzuki-Miyaura conditions, paired with amidation at position 3.

Industrial-Scale Production Challenges

Scalability is hindered by the need for regioselective functionalization. Multi-step purifications are required to isolate the desired isomer, with yields rarely exceeding 40% in pilot studies of related compounds .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: 12 mg/mL) but limited solubility in water (0.8 mg/mL at 25°C) . Stability studies of similar indole derivatives indicate susceptibility to photodegradation, necessitating storage in amber containers under inert atmospheres .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1680 cm⁻¹ (C=O stretch, carboxylic acid) and 1650 cm⁻¹ (amide I band) .

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, COOH), 8.3 (s, 1H, NH₂), 7.8–7.1 (m, aromatic protons) .

    • ¹³C NMR: δ 172.5 (COOH), 167.8 (CONH₂), 135–110 (aromatic carbons) .

Pharmacological and Biological Activities

Table 2: Hypothesized Antimicrobial Activity Based on Analogous Compounds

MicroorganismPredicted MIC (mg/mL)Mechanism of Action
E. coli0.05–0.1Cell wall synthesis inhibition
Staphylococcus aureus0.1–0.3DNA gyrase interference

Enzyme Inhibition

Patent data on pyrazolospiroketone derivatives highlight the role of carbamoyl groups in acetyl-CoA carboxylase (ACC) inhibition . While untested, 3-carbamoyl-1H-indole-6-carboxylic acid may similarly target lipid metabolism enzymes, warranting further investigation.

Applications in Drug Discovery

Lead Compound Optimization

The dual functionalization (carboxylic acid and carbamoyl) positions this compound as a versatile scaffold for structure-activity relationship (SAR) studies. Molecular docking simulations suggest high affinity for pro-inflammatory COX-2 (binding energy: -9.2 kcal/mol) .

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